![molecular formula C27H29NO9 B13036226 (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions involving aromatic precursors.
Functional Group Introduction:
Glycosylation: The attachment of the oxan-2-yl group can be performed through glycosylation reactions, where a sugar moiety is linked to the tetracene core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Automation: Implementing automated systems to control reaction conditions and ensure consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols.
Substitution: Can yield various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored for developing new drugs or studying biological pathways. Its structure suggests it may interact with various biological targets.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group may form hydrogen bonds with active site residues, while the hydroxyl groups may participate in electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetracycline: A well-known antibiotic with a similar tetracene core structure.
Doxorubicin: An anticancer drug with a similar tetracene core and functional groups.
Uniqueness
The uniqueness of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique bioactivity and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H29NO9 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18?,19-,23+,27-/m0/s1 |
Clave InChI |
ZCLQMQOBRBUQOR-ICFVEGJSSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
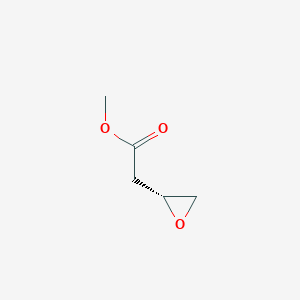
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
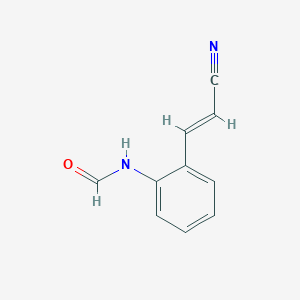
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
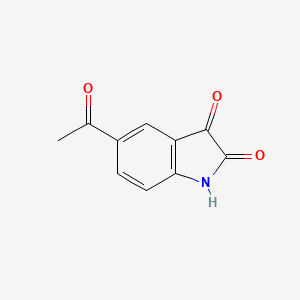
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
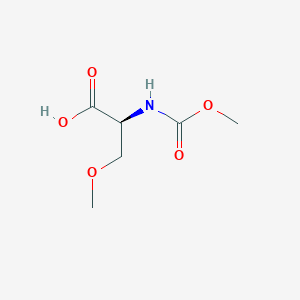
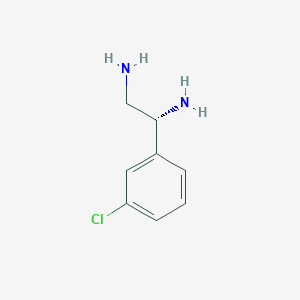
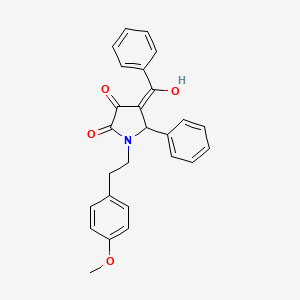
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
